molecular formula C12H3Cl4NO4 B13749319 DIBENZO-p-DIOXIN, 1-NITRO-2,3,7,8-TETRACHLORO- CAS No. 62782-12-1

DIBENZO-p-DIOXIN, 1-NITRO-2,3,7,8-TETRACHLORO-

Cat. No.: B13749319
CAS No.: 62782-12-1
M. Wt: 367.0 g/mol
InChI Key: IXSTUEXABKYCLK-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrachloro-1-nitrooxanthrene is a chlorinated aromatic compound with the molecular formula C12H3Cl4NO4 It is a derivative of oxanthrene, characterized by the presence of four chlorine atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-tetrachloro-1-nitrooxanthrene typically involves the chlorination of oxanthrene derivatives followed by nitration. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The nitration step involves the reaction of the chlorinated oxanthrene with a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of 2,3,7,8-tetrachloro-1-nitrooxanthrene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination and nitration steps are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-Tetrachloro-1-nitrooxanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of 2,3,7,8-tetrachloro-1-aminooxanthrene.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

2,3,7,8-Tetrachloro-1-nitrooxanthrene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated aromatics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,7,8-tetrachloro-1-nitrooxanthrene involves its interaction with cellular components, particularly enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. The chlorine atoms can also participate in electrophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can result in changes in cellular function and potentially toxic effects.

Comparison with Similar Compounds

2,3,7,8-Tetrachloro-1-nitrooxanthrene can be compared with other chlorinated aromatic compounds such as:

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

    2,3,7,8-Tetrachlorodibenzofuran (TCDF): Similar in structure and toxicity to TCDD.

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known environmental pollutant with significant toxicological effects.

Properties

CAS No.

62782-12-1

Molecular Formula

C12H3Cl4NO4

Molecular Weight

367.0 g/mol

IUPAC Name

2,3,7,8-tetrachloro-1-nitrodibenzo-p-dioxin

InChI

InChI=1S/C12H3Cl4NO4/c13-4-1-7-8(2-5(4)14)21-12-9(20-7)3-6(15)10(16)11(12)17(18)19/h1-3H

InChI Key

IXSTUEXABKYCLK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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